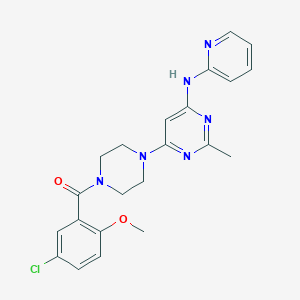
(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-oxo-3,4-dihydrophthalazin-1-yl)-3-(4-nitrophenyl)acrylamide or simply as NOPA. NOPA is a synthetic compound that belongs to the family of acrylamide derivatives and has been studied for its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Evaluation as Antimicrobial Agents
A study by Boopathy et al. (2017) explored the synthesis of polycyclic chalcone-containing polyacrylamides, which showed promising antibacterial and antifungal activities. Among these polymers, specific acrylamide derivatives exhibited enhanced antifungal and antibacterial properties, demonstrating potential applications in antimicrobial therapies (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Investigation of Toxicity and Reactivity
Tanış et al. (2019) synthesized and characterized N-(4-nitrophenyl)acrylamide, analyzing its natural toxicity and reactivity. The study found low toxicity in cancer cells and suggested potential biomedical research applications for this acrylamide-based molecule (Tanış, Çankaya, & Yalçın, 2019).
Development of pH-Sensitive Polymeric Materials
Research by Fleischmann et al. (2012) involved the synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties. These polymers formed hydrogels in aqueous solutions, indicating potential applications in creating color switchable materials sensitive to environmental pH changes (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).
Chiroptical Properties and Chiral Recognition
A study by Lu et al. (2010) on optically active polyacrylamides showed that polymers rich in isotacticity exhibited favorable enantioselective discrimination abilities. This suggests potential applications in stereochemical analysis and chiral recognition technologies (Lu, Lou, Hu, Jiang, & Shen, 2010).
Corrosion Inhibition in Nitric Acid Solutions
Abu-Rayyan et al. (2022) researched the impact of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. Their findings indicate the potential use of these compounds in protecting metals from corrosion (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide involves the reaction of 4-nitroaniline with phthalic anhydride to form 4-nitrophthalic anhydride, which is then reacted with methylamine to form the intermediate compound. This intermediate is then reacted with acryloyl chloride to form the final product.", "Starting Materials": [ "4-nitroaniline", "phthalic anhydride", "methylamine", "acryloyl chloride" ], "Reaction": [ "Step 1: 4-nitroaniline is reacted with phthalic anhydride in the presence of a catalyst to form 4-nitrophthalic anhydride.", "Step 2: 4-nitrophthalic anhydride is then reacted with excess methylamine in the presence of a solvent to form the intermediate compound.", "Step 3: The intermediate compound is then reacted with acryloyl chloride in the presence of a base to form the final product, (E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide." ] } | |
Numéro CAS |
899952-39-7 |
Formule moléculaire |
C18H14N4O4 |
Poids moléculaire |
350.334 |
Nom IUPAC |
(E)-3-(4-nitrophenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C18H14N4O4/c23-17(10-7-12-5-8-13(9-6-12)22(25)26)19-11-16-14-3-1-2-4-15(14)18(24)21-20-16/h1-10H,11H2,(H,19,23)(H,21,24)/b10-7+ |
Clé InChI |
WQOQOIJYVQWAJC-JXMROGBWSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



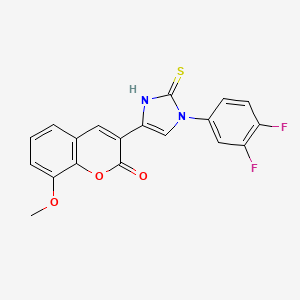
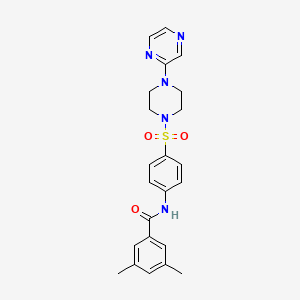
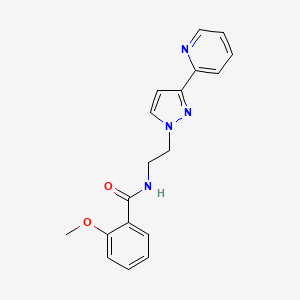

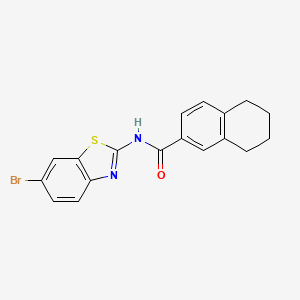
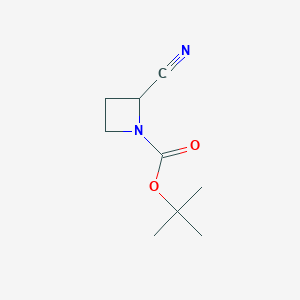
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)
![Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2427725.png)
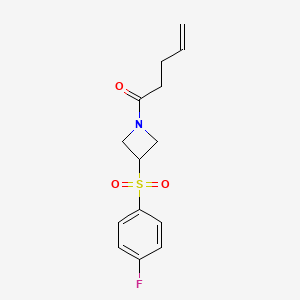
![2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427728.png)
![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2427733.png)
